N'-[(Z)-Phenylmethylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’-[(Z)-Phenylmethylidene]pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -C=N-NH- This compound is derived from pyrazine-2-carbohydrazide and benzaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-Phenylmethylidene]pyrazine-2-carbohydrazide typically involves the reaction of pyrazine-2-carbohydrazide with benzaldehyde. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the condensation reaction, forming the hydrazone linkage.
Reflux Method:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-Phenylmethylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of pyrazine-2-carbohydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(Z)-Phenylmethylidene]pyrazine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Industry: Used in the synthesis of advanced materials with luminescent and liquid crystalline properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-Phenylmethylidene]pyrazine-2-carbohydrazide involves its interaction with biological targets through hydrogen bonding and coordination with metal ions. The compound can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity. The molecular pathways involved include inhibition of microbial growth and oxidative stress modulation.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carbohydrazide: The parent compound, used in similar applications.
Benzaldehyde derivatives: Compounds with similar structural motifs and reactivity.
Hydrazone derivatives: Compounds with the -C=N-NH- functional group.
Uniqueness
N’-[(Z)-Phenylmethylidene]pyrazine-2-carbohydrazide is unique due to its specific combination of the pyrazine and phenylmethylidene moieties, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its bioactivity make it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H10N4O |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10N4O/c17-12(11-9-13-6-7-14-11)16-15-8-10-4-2-1-3-5-10/h1-9H,(H,16,17)/b15-8- |
InChI Key |
IXDUNTSAFDFMPK-NVNXTCNLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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